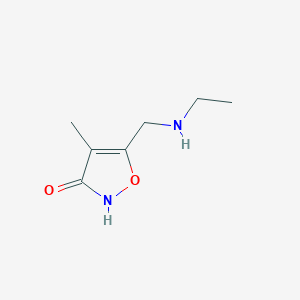

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one

Description

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-(ethylaminomethyl)-4-methyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C7H12N2O2/c1-3-8-4-6-5(2)7(10)9-11-6/h8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

TZCDZYFERVNMKL-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C(=O)NO1)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Three-Component Synthesis Using Citric Acid Catalyst in Water

A green and efficient method involves a one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde in aqueous medium catalyzed by citric acid. This method yields 4-arylmethylidene-3-methylisoxazol-5(4H)-ones with high yields and mild conditions.

- Procedure : Equimolar amounts of ethyl acetoacetate, hydroxylamine hydrochloride, and the aldehyde are mixed in water with citric acid (1 mmol catalyst per 10 mmol substrate) and stirred at room temperature.

- Reaction Time and Yield : Typically 5–24 hours, with yields up to 90% depending on the aldehyde substituent.

- Advantages : Environmentally benign, easy work-up, and high functional group tolerance.

| Catalyst Amount (mmol) | Reaction Time (h) | Yield (%) | Conversion (%) |

|---|---|---|---|

| 0 | 10 | <30 | 10 |

| 0.25 | 10 | <50 | 25 |

| 0.5 | 10 | <70 | 50 |

| 1 | 8 | 90 | 100 |

| 2 | 7 | 90 | 100 |

Table 1: Optimization of citric acid catalyst amount for isoxazol-5(4H)-one synthesis

| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenyl (Ph) | 8 | 90 | 140-142 |

| 4-Methoxyphenyl | 5 | 90 | 177-179 |

| 2-Methoxyphenyl | 5 | 85 | 159-160 |

| 3-Bromophenyl | 24 | 70 | 141-143 |

| 4-Methylphenyl | 5 | 90 | 206-209 |

Table 2: Yields and reaction times for various aldehydes in citric acid catalyzed synthesis

This method can be adapted for the preparation of 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one by selecting an appropriate aldehyde or amine component to introduce the ethylamino methyl substituent at the 5-position or via post-synthetic modification.

Synthesis via Ethyl 2-Ethoxymethylene Acetoacetate Intermediate

Another industrially relevant method involves the preparation of ethyl 2-ethoxymethylene acetoacetate by reacting triethyl orthoformate with ethyl acetoacetate in acetic anhydride solvent. This intermediate then reacts with hydroxylamine hydrochloride and an inorganic base in an organic solvent to form 5-methylisoxazole-4-carboxylate derivatives.

- Key Steps :

- Preparation of ethyl 2-ethoxymethylene acetoacetate (III).

- Reaction of III with hydroxylamine hydrochloride and inorganic base aqueous solution.

- Reaction Conditions : Typically performed at low temperatures (0–10°C) to improve regioselectivity and reduce isomer formation.

- Yields and Purity : Yields up to 85%, with isomer content minimized by controlling reaction temperature and order of addition.

- Industrial Suitability : This method is favored for scale-up due to mild conditions, low cost, and high regioselectivity.

| Method Variant | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Isomer Content (%) |

|---|---|---|---|---|

| Dropwise addition to hydroxylamine | Room temperature | 30 | Moderate | High |

| Reverse addition, low temperature | 0–10 | 4 | High | Not specified |

| Hydroxylamine sulfate dropwise to NaOAc | 0 | - | 85 | 2.5 |

Table 3: Comparison of preparation methods for ethyl 5-methylisoxazole-4-carboxylate

This approach can be adapted to synthesize this compound by subsequent amination or by using ethylamino-containing intermediates.

Cyclization and Amination via Amidoxime Intermediates

A three-step method reported for 3-amino-5-methyl isoxazole involves:

- Reaction of hydroxylamine hydrochloride with substituted acetonitriles or acetonitrile derivatives to form amidoxime intermediates.

- Removal of byproducts by extraction.

- Cyclization under weak acid conditions to yield the isoxazole ring with amino substitution.

Other Environmentally Friendly and Catalytic Methods

- Use of ionic liquids as solvents and catalysts for β-diketone and hydroxylamine condensation to form isoxazoles with excellent yields and recyclability of the catalyst.

- Ultrasound-assisted synthesis without catalysts for 3-alkyl-5-aryl isoxazoles, offering mild conditions and shorter reaction times.

- Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media for rapid isoxazole formation.

These methods provide alternative green chemistry routes that could be adapted for the target compound synthesis.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| One-pot three-component (citric acid) | Ethyl acetoacetate, hydroxylamine hydrochloride, aldehyde, citric acid | Aqueous, room temp, 5–24 h | Up to 90 | Green, mild, easy work-up | Suitable for 4-substituted isoxazolones |

| Ethyl 2-ethoxymethylene acetoacetate route | Triethyl orthoformate, ethyl acetoacetate, hydroxylamine, base | Organic solvent, 0–10°C, 4 h | ~85 | High regioselectivity, industrial | Low isomer content, scalable |

| Amidoxime cyclization | Hydroxylamine hydrochloride, substituted acetonitriles | Ammonia water, reflux, acid cyclization | Moderate | Allows amino substitution | Multi-step, requires purification |

| Ionic liquid catalysis | β-Diketone, hydroxylamine, ionic liquid | Mild, recyclable catalyst | High | Environmentally friendly | Catalyst recovery possible |

| Ultrasound-assisted synthesis | β-Diketone, hydroxylamine | Ultrasound, no catalyst | High | Short reaction time, mild | Catalyst-free |

- The choice of catalyst and solvent significantly affects yield, reaction time, and regioselectivity.

- Citric acid catalysis in water is a sustainable and efficient method for isoxazol-5(4H)-one derivatives.

- Low temperature and controlled addition order reduce isomer formation in ethyl 2-ethoxymethylene acetoacetate routes.

- Amination steps to introduce ethylamino groups may require additional synthetic steps post-cyclization.

- Green chemistry approaches using ionic liquids and ultrasound irradiation offer promising alternatives for scale-up and environmental compliance.

The preparation of this compound can be achieved by adapting established synthetic routes for isoxazol-5(4H)-one derivatives, particularly:

- One-pot three-component reactions catalyzed by citric acid in aqueous media.

- Stepwise synthesis via ethyl 2-ethoxymethylene acetoacetate intermediates with hydroxylamine.

- Amination via amidoxime intermediates for introducing ethylamino substituents.

Optimization of reaction conditions such as temperature, catalyst amount, and order of reagent addition is critical to maximize yield and minimize isomer formation. Environmentally benign methods and green solvents are increasingly favored for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Stability Considerations

- Solubility: The ethylamino-methyl group improves aqueous solubility compared to aryl-substituted isoxazolones, which often require organic solvents (e.g., DMF, DMSO) for dissolution .

- Stability: Isoxazolones are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments. The presence of an ethylamino group could enhance stability via intramolecular hydrogen bonding .

- Toxicity: Unlike isothiazolinones (known skin sensitizers ), the target compound’s amine functionality may reduce acute toxicity, though in vivo studies are needed.

Biological Activity

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 168.19 g/mol

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with half-maximal inhibitory concentration (IC) values indicating its effectiveness compared to standard chemotherapeutic agents.

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| Lung adenocarcinoma (A549) | 45.0 | Cisplatin | 10.0 |

| Breast adenocarcinoma (MCF7) | 38.5 | 5-Fluorouracil | 25.0 |

| Colon adenocarcinoma (HT29) | 30.0 | Doxorubicin | 15.0 |

These results suggest that the compound is potent against several cancer types, with lower IC values indicating higher efficacy.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death. This was confirmed through assays measuring caspase activation.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.

- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Study 1: In Vitro Assessment

In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on A549 and MCF7 cell lines over a period of 48 hours. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 20 µM.

Study 2: Selectivity Index Evaluation

A selectivity index was calculated to compare the toxicity of the compound on cancer cells versus normal human dermal fibroblasts (NHDF). The selectivity index was found to be approximately 3, indicating that the compound is significantly more toxic to cancer cells than to normal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine hydrochloride, followed by functionalization with ethylamine. Key steps include:

- Reagent optimization : Citric acid is used as a catalyst to enhance reaction efficiency and selectivity .

- Temperature control : Reactions are often refluxed in ethanol or methanol for 5–24 hours, achieving yields of 70–90% .

- Monitoring : Thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (8:2) tracks reaction progress .

- Table 1 : Comparative Reaction Conditions

| Study | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | Citric acid | Ethanol | 5–24 | 70–90 | |

| B | Sodium acetate | Methanol | 1–2 | 85–90 |

Q. How is the structural identity and purity of this compound confirmed in laboratory settings?

- Answer :

- Spectroscopy : ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups) and FT-IR (C=O stretch ~1700 cm⁻¹) are standard for functional group confirmation .

- X-ray crystallography : Resolves stereochemistry; for example, a related isoxazolone derivative showed planar geometry at the isoxazole ring .

- Melting point analysis : Cross-referenced with literature values (e.g., 160–162°C for analogous compounds) .

Q. What are the recommended protocols for handling and storage to ensure compound stability?

- Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use nitrile gloves (EN 374 tested) and fume hoods to minimize exposure; barrier creams protect against dermal contact .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity observed in the synthesis of isoxazolone derivatives?

- Answer :

- Kinetic vs. thermodynamic control : Citric acid in ethanol stabilizes intermediates, favoring the Z-isomer via hydrogen bonding .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies, explaining preferential formation of specific stereoisomers .

- Experimental validation : Polar solvents (e.g., DMF) increase diastereomeric ratios by stabilizing charged intermediates .

Q. How can contradictory spectroscopic data from independent studies be resolved?

- Answer :

- Data reconciliation : Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR chemical shifts .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Case study : A reported δ 2.1 ppm (CH₃) shift varied by 0.3 ppm across studies due to pH differences in sample preparation .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays?

- Answer :

- Derivatization : Introduce substituents at the 4-methyl or ethylamino groups to enhance binding affinity (e.g., arylidene moieties improved antioxidant activity in analogues) .

- QSAR modeling : Correlate logP values with membrane permeability; optimal logP ~2.5 balances solubility and bioavailability .

Q. How are computational tools applied to predict reactivity or degradation pathways?

- Answer :

- Degradation studies : Molecular dynamics simulations identify hydrolysis-prone sites (e.g., isoxazole ring opening under acidic conditions) .

- Reactivity prediction : Frontier Molecular Orbital (FMO) analysis locates electrophilic/nucleophilic sites for functionalization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.